Cas no 81992-92-9 (2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]-)

2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]- structure
81992-92-9 structure
Product name:2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]-
CAS No:81992-92-9
MF:C16H12NCl
MW:253.72618
CID:701732
PubChem ID:54560380

2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenenitrile, 3-[4-chloro-2-(phenylmethyl)phenyl]-
    • 3-(2-benzyl-4-chlorophenyl)prop-2-enenitrile
    • DTXSID30712205
    • 3-[2-Benzyl-4-chlorophenyl]-2-propenenitrile
    • 3-[2-Benzyl-4-chlorophenyl]-2-propenonitrile
    • ZQDBTVYWVDEAOT-UHFFFAOYSA-N
    • 81992-92-9
    • Inchi: InChI=1S/C16H12ClN/c17-16-9-8-14(7-4-10-18)15(12-16)11-13-5-2-1-3-6-13/h1-9,12H,11H2
    • InChI Key: ZQDBTVYWVDEAOT-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)C=CC#N

Computed Properties

  • Exact Mass: 253.0658271g/mol
  • Monoisotopic Mass: 253.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.6
  • Topological Polar Surface Area: 23.8Ų

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